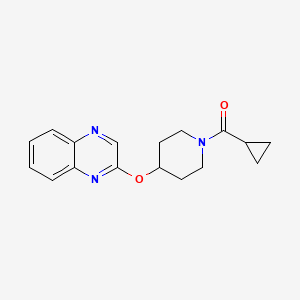

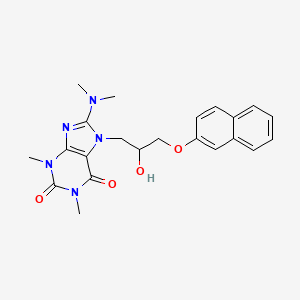

Cyclopropyl(4-(quinoxalin-2-yloxy)piperidin-1-yl)methanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

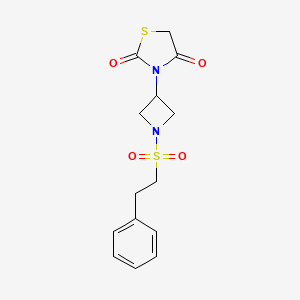

The compound “Cyclopropyl(4-(quinoxalin-2-yloxy)piperidin-1-yl)methanone” is a complex organic molecule that contains several functional groups. It has a cyclopropyl group, a piperidine ring, and a quinoxaline moiety . Quinoxaline is a nitrogen-containing heterocyclic compound that has many pharmaceutical and industrial purposes .

Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. Unfortunately, without specific data or a crystallographic study, it’s challenging to provide a detailed analysis .Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the conditions and the reagents used. Quinoxaline derivatives are known to participate in a variety of reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its precise molecular structure. Some general properties can be inferred from its functional groups, but without specific experimental data, it’s difficult to provide a detailed analysis .Aplicaciones Científicas De Investigación

Antitubercular Activity

Cyclopropyl(4-(quinoxalin-2-yloxy)piperidin-1-yl)methanone derivatives have been explored for their antitubercular activities. A study synthesized a series of compounds, including ones closely related to the specified chemical, and evaluated their in vitro efficacy against Mycobacterium tuberculosis H37Rv. Notably, certain compounds exhibited minimum inhibitory concentrations (MIC) as low as 0.78 μg/mL. Specifically, cyclopropyl-4-[4-(2-piperidin-1-yl-ethoxy)benzyloxy]phenyl}methanol showed significant intracellular bacilli killing in mouse bone marrow-derived macrophages and activity against multi-drug-resistant (MDR), extensively drug-resistant (XDR), and rifampicin-resistant clinical isolates of tuberculosis with an MIC of 12.5 μg/mL. The compound was also found to be orally active in mice, showcasing an increase in mean survival time and reduction in bacillary density in the lungs compared to control groups (Bisht et al., 2010).

Quinoline and Quinoxaline Derivatives Synthesis

Research into this compound and related compounds also delves into the synthesis of quinoline and quinoxaline derivatives. One study detailed the photocyclisation of substituted benzylidenecyclopentanone O-alkyl and O-acetyloximes, leading to the formation of various annulated quinolines and quinoxalines. These reactions are significant for creating complex heterocyclic compounds that could have various pharmaceutical applications, showcasing the chemical's role in the synthesis of potentially bioactive molecules (Austin et al., 2007).

Inhibition Studies on Methanol Dehydrogenase

In the context of biochemical research, cyclopropyl derivatives have been investigated for their interaction with enzymes such as methanol dehydrogenase (MDH). A study focusing on cyclopropane-derived inhibitors, including compounds structurally similar to this compound, revealed insights into the inhibition mechanism of MDH. These findings are crucial for understanding enzyme function and could inform the development of therapeutic agents targeting similar biochemical pathways (Frank et al., 1989).

Crystal Structure Analysis

The structural study of this compound derivatives through crystallography provides insights into their molecular configuration and potential interaction with biological targets. A study presented the crystal structure of a related adduct, offering detailed geometric parameters that could help in the design of more potent derivatives with specific biological activities (Revathi et al., 2015).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

cyclopropyl-(4-quinoxalin-2-yloxypiperidin-1-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3O2/c21-17(12-5-6-12)20-9-7-13(8-10-20)22-16-11-18-14-3-1-2-4-15(14)19-16/h1-4,11-13H,5-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBSCZVFRQPUVHG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)N2CCC(CC2)OC3=NC4=CC=CC=C4N=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-3-{4-[(4-bromobenzyl)oxy]phenyl}-N-(4-chlorobenzyl)-2-propenamide](/img/structure/B2695106.png)

![N-(6-bromobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-4-(N-methyl-N-((tetrahydrofuran-2-yl)methyl)sulfamoyl)benzamide hydrochloride](/img/structure/B2695110.png)

![(Z)-N-(4,6-dichloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(N,N-diethylsulfamoyl)benzamide](/img/structure/B2695111.png)

![[6-[(4,6-Dimethylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 4-nitrobenzoate](/img/structure/B2695124.png)

![3-(6-Methyl-1H-benzo[d]imidazol-2-yl)pyridin-2-amine](/img/structure/B2695126.png)